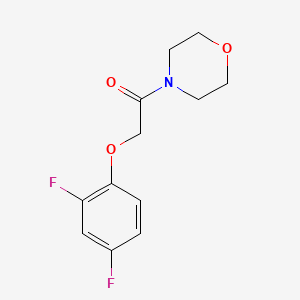
2-(2,4-DIFLUOROPHENOXY)-1-MORPHOLINO-1-ETHANONE
Vue d'ensemble
Description
2-(2,4-Difluorophenoxy)-1-morpholino-1-ethanone is an organic compound that features a morpholine ring and a difluorophenoxy group
Applications De Recherche Scientifique
2-(2,4-Difluorophenoxy)-1-morpholino-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of advanced materials and coatings
Orientations Futures
The potential applications and future directions for “4-[(2,4-difluorophenoxy)acetyl]morpholine” would depend on its physical and chemical properties, as well as its biological activity. Morpholine derivatives are found in a variety of pharmaceuticals and agrochemicals, suggesting potential applications in these areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenoxy)-1-morpholino-1-ethanone typically involves the reaction of 2,4-difluorophenol with morpholine in the presence of a suitable base, followed by the introduction of an ethanone group. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Difluorophenoxy)-1-morpholino-1-ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Halogen exchange or nucleophilic substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone or other nucleophiles
Major Products
Oxidation: Formation of difluorophenoxyacetic acid
Reduction: Formation of difluorophenoxyethanol
Substitution: Formation of iodinated or other substituted derivatives
Mécanisme D'action
The mechanism of action of 2-(2,4-difluorophenoxy)-1-morpholino-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity and specificity, while the morpholine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Difluorophenoxy)acetic acid
- 2-(2,4-Difluorophenoxy)butanoic acid
- 2-(2,4-Difluorophenyl)pyridine
Uniqueness
2-(2,4-Difluorophenoxy)-1-morpholino-1-ethanone is unique due to the presence of both a morpholine ring and a difluorophenoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, and potential for diverse applications.
Propriétés
IUPAC Name |
2-(2,4-difluorophenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c13-9-1-2-11(10(14)7-9)18-8-12(16)15-3-5-17-6-4-15/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZVBRXAVRIMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~3~-(2-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4556705.png)
![ethyl 1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-4-piperidinecarboxylate](/img/structure/B4556720.png)
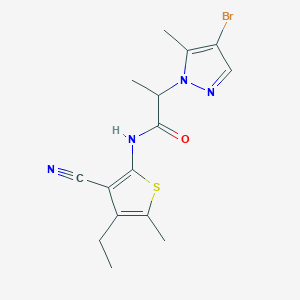
![3-(1-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B4556729.png)

![2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4556742.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-isopropyl-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4556750.png)
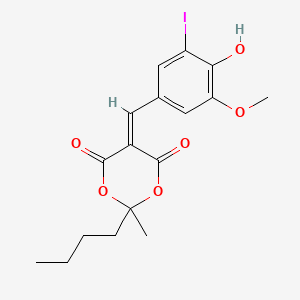
![ethyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4556765.png)
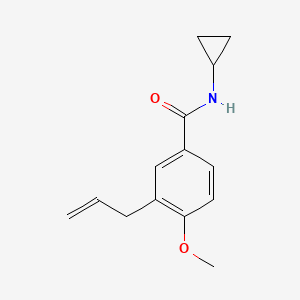
![methyl 4-[3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate](/img/structure/B4556782.png)
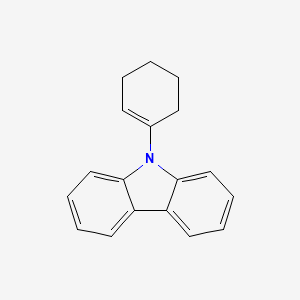
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4556801.png)
![N-cycloheptyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4556805.png)
